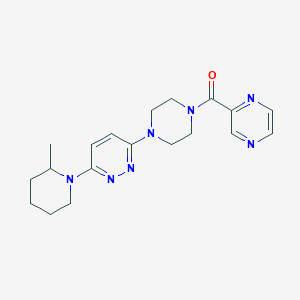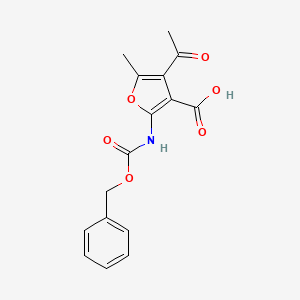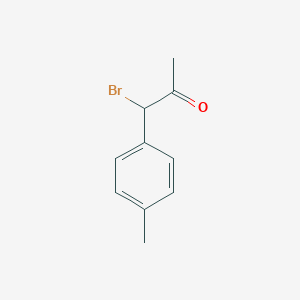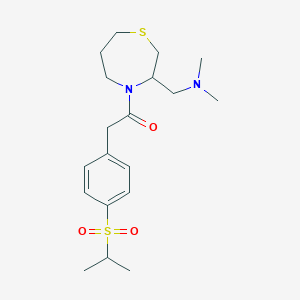![molecular formula C29H26N4O3S B2766917 N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1794838-19-9](/img/structure/B2766917.png)
N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C29H26N4O3S and its molecular weight is 510.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Conformation Analysis
Research on compounds with complex structures, such as capsaicinoids and pyrimidine derivatives, often focuses on understanding their crystal structure and conformation. For instance, studies have detailed the crystal structures of various heterocyclic compounds, elucidating their molecular geometry, hydrogen bonding, and conformational preferences. These structural insights are crucial for understanding the chemical and physical properties of these compounds, aiding in the design of new materials and pharmaceuticals (Park et al., 1995).
Biotransformation and Metabolite Identification
Understanding the metabolic pathways and biotransformation of complex organic molecules is essential in drug development and toxicology. Research into the metabolites of specific pyrrolidinone derivatives, for example, helps identify how these compounds are processed in biological systems, guiding the development of more effective and safer drugs (Fujimaki et al., 1990).
Radiosynthesis for Imaging Applications
The development of radiolabeled compounds for imaging, such as positron emission tomography (PET), is another application area. Compounds structurally similar to the queried chemical are synthesized with isotopes, allowing researchers to track and image biological processes in real time. This has implications in diagnosing diseases, studying receptor-ligand interactions, and monitoring treatment efficacy (Dollé et al., 2008).
Synthesis and Characterization of Novel Compounds
Research also encompasses the synthesis of new compounds with potential biological or material applications. Studies have explored the synthesis of novel heterocyclic compounds, investigating their chemical properties, potential as ligands, or biological activity. This foundational work supports the discovery of new drugs, materials, and chemical processes (Selič et al., 1997).
Antimicrobial and Antitumor Activity
Many studies aim to evaluate the biological activity of compounds, including their antimicrobial and antitumor properties. Synthesizing and testing new derivatives can lead to the discovery of compounds with significant therapeutic potential. Research findings have shown various pyrimidine and triazole derivatives to exhibit promising antimicrobial and antitumor activities, which could be critical in developing new treatments for infections and cancer (Nunna et al., 2014).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-18-9-14-24(19(2)15-18)31-25(34)17-37-29-32-26-23(20-7-5-4-6-8-20)16-30-27(26)28(35)33(29)21-10-12-22(36-3)13-11-21/h4-16,30H,17H2,1-3H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZYMGIYTRWZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2766838.png)


![N-(2-chloro-4-methylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2766846.png)








